N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide is a compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases and as an antagonist for specific adrenergic receptors. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Molecular Formula: C18H20N4O3
Molecular Weight: 342.38 g/mol
CAS Number: Not specifically listed in the provided sources, but closely related compounds have CAS numbers indicating their chemical identity.
The compound exhibits biological activity primarily through its interaction with alpha(2)-adrenoceptors . Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure can act as potent antagonists for these receptors, which are involved in various physiological processes including neurotransmitter release and blood pressure regulation.
Key Findings:
- Receptor Binding Affinity: The compound has shown significant binding affinity to alpha(2)-adrenoceptors, which may contribute to its neuroprotective effects in models of neurodegeneration .
- Selectivity: It demonstrates selectivity against alpha(1)-adrenergic and D(2)-dopamine receptors, which is crucial for minimizing side effects associated with non-selective drugs .
Neurodegenerative Diseases
Recent studies have highlighted the potential of compounds similar to this compound in treating neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. The modulation of noradrenaline pathways is particularly noteworthy:
Study 1: Alpha(2)-Adrenoceptor Antagonism
In a study focusing on substituted piperidin derivatives, it was found that certain compounds exhibited strong antagonistic activity at alpha(2)-adrenoceptors. The specific compound 33g showed promising results in vivo, indicating potential for further development as a therapeutic agent .
Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of similar dioxin derivatives in animal models. These compounds were administered to assess their impact on cognitive decline and neurodegeneration markers. Results indicated a significant reduction in neuroinflammatory responses and improved cognitive function post-treatment .
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-26-20-16(6-5-9-21-20)19(25)23-14-10-22-24(11-14)12-15-13-27-17-7-3-4-8-18(17)28-15/h3-11,15H,2,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFWOLCONSVFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.